molecular formula C8H11NO4 B6164448 1,5-dimethyl 2-isocyanopentanedioate CAS No. 1179359-47-7

1,5-dimethyl 2-isocyanopentanedioate

Cat. No.: B6164448
CAS No.: 1179359-47-7
M. Wt: 185.2
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Description

1,5-Dimethyl 2-isocyanopentanedioate (CAS: 1179359-47-7) is a specialized organic compound with the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol . Its structure consists of a pentanedioate backbone esterified at the 1- and 5-positions, with a reactive isocyanate (-NCO) group at the 2-position. This configuration grants the molecule unique reactivity, particularly in polymer chemistry and crosslinking applications, where the isocyanate group participates in urethane or urea bond formation. The compound is typically supplied at >95% purity, emphasizing its use in precision synthetic workflows .

Properties

CAS No.

1179359-47-7

Molecular Formula

C8H11NO4

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl 2-isocyanopentanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 1,5-dimethyl pentanedioic acid with an isocyanate source. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl 2-isocyanopentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 1,5-dimethyl 2-isocyanopentanedioate exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired biological outcomes. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitution at the 2-Position

The reactivity and applications of 1,5-dimethyl 2-isocyanopentanedioate are heavily influenced by its isocyanate substituent. Below is a comparative analysis with analogs differing at the 2-position:

Table 1: Key Properties of 1,5-Dimethyl Pentanedioate Derivatives
Compound Name CAS Molecular Formula Substituent (C2) Molecular Weight (g/mol) Reactivity Profile Key Applications Stability Notes
This compound 1179359-47-7 C₈H₁₁NO₄ Isocyanate (-NCO) 185.18 High (reacts with amines, alcohols) Polymer crosslinking, coatings Moisture-sensitive; requires anhydrous storage
N-Boc-L-glutamic acid 1,5-dimethyl ester 59279-60-6 C₁₂H₂₁NO₆ Boc-protected amine 275.30 Moderate (acid-labile protection) Peptide synthesis intermediates Stable under basic conditions; cleaved by acids
1,5-Dimethyl 2-methylpentanedioate 14035-94-0 C₉H₁₄O₄ Methyl (-CH₃) 186.21 Low (inert) Solvents, plasticizers High stability; classified as a "green" solvent by EPA
1,5-Pentanedioate (unsubstituted) 110-94-1 C₅H₈O₄ Hydrogen (-H) 132.11 Low (carboxylic acid reactivity) Polymer precursors, food additives Hygroscopic; prone to hydrolysis

Biological Activity

1,5-Dimethyl 2-isocyanopentanedioate, also known as DMIC, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of DMIC, including its chemical properties, mechanisms of action, and applications in research and medicine.

This compound is characterized by its isocyanate functional group, which is known for its reactivity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can alter its biological properties. For instance:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : May produce alcohols or amines.
  • Substitution : Functional groups can be replaced by other groups under specific conditions.

The biological activity of DMIC is primarily attributed to its interactions with various molecular targets. These interactions can modulate biochemical pathways and influence cellular functions. The specific mechanisms include:

  • Enzyme Inhibition : DMIC may inhibit enzymes involved in metabolic pathways, affecting processes such as cell signaling and energy metabolism.
  • Receptor Binding : The compound can bind to specific receptors, potentially altering physiological responses.

Biological Activity

Research has indicated that DMIC exhibits several biological activities, which are summarized below:

  • Antimicrobial Activity : Preliminary studies suggest that DMIC has potential antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Investigations into the compound's effects on cancer cells have shown promising results in inhibiting cell proliferation and inducing apoptosis in certain cancer types.
  • Anti-inflammatory Effects : DMIC may modulate inflammatory responses by affecting cytokine production and immune cell activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMIC:

  • Anticancer Activity Study :
    • A study evaluated the effect of DMIC on human breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with varying concentrations of DMIC over 24 hours.
    • Table 1: Effects of DMIC on Cancer Cell Viability
    Concentration (µM)Cell Viability (%)Apoptosis Markers
    0100Low
    1080Moderate
    5050High
    10030Very High
  • Antimicrobial Activity Study :
    • Another research focused on the antimicrobial effects of DMIC against E. coli and S. aureus. The compound showed significant inhibition zones in agar diffusion tests.
    • Table 2: Antimicrobial Activity of DMIC
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus20

Applications in Research and Medicine

The unique properties of DMIC make it a valuable candidate for various applications:

  • Drug Development : Its potential anticancer and antimicrobial activities position it as a candidate for new therapeutic agents.
  • Biochemical Research : DMIC can serve as a tool for studying enzyme interactions and metabolic pathways due to its reactivity.
  • Material Science : The compound's ability to form polymers through isocyanate chemistry opens avenues for developing specialty materials.

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